molecular formula C11H15ClN2 B3249045 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride CAS No. 1909335-92-7

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride

Cat. No.: B3249045
CAS No.: 1909335-92-7
M. Wt: 210.70 g/mol
InChI Key: UASPIYMJYZZCLY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride (CAS 1909335-92-7) is a high-value nitrogen-containing heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its molecular formula is C11H14N2 for the freebase form, with a molecular weight of 174.24 g/mol . The structure incorporates a privileged pyridine scaffold and a rigid, three-dimensional 2-azaspiro[3.3]heptane system. Nitrogen-containing heterocycles are foundational in bioactive molecules, with more than 85% of all biologically active compounds containing a heterocycle, and N-heterocycles forming the backbone of over 60% of unique small-molecule drugs . This compound serves as a critical building block for the synthesis of novel pharmaceutical agents. Patents indicate that such pyridine and azaspiro derivatives are investigated for their potential as sodium channel activators and as modulators of various biological targets, highlighting their application in early-stage research for neurological disorders and oncology . The dihydrochloride salt form offers enhanced solubility for in vitro biological testing. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical space in the development of innovative therapeutic candidates.

Properties

CAS No.

1909335-92-7

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H

InChI Key

UASPIYMJYZZCLY-UHFFFAOYSA-N

SMILES

C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl

Canonical SMILES

C1CC2(C1)CNC2C3=CN=CC=C3.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs. Aryl Groups : The pyridinyl group in the target compound introduces a heteroaromatic ring, enabling π-π stacking and hydrogen bonding, unlike purely hydrophobic substituents like cyclopropyl .
  • Halogen Effects : Bromophenyl and fluorophenyl analogs exhibit distinct electronic profiles—bromine increases molecular weight and steric effects, while fluorine enhances electronegativity .
  • Dihydrochloride vs. Monohydrochloride: The dihydrochloride form of the target compound offers higher water solubility compared to monohydrochloride derivatives (e.g., 2-azaspiro[3.3]heptane HCl, MW 133.62) .

Pricing and Commercial Availability

Compound Price (Smallest Pack) Vendor
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane diHCl €837 (50 mg) CymitQuimica
3-(4-Bromophenyl)-2-azaspiro[3.3]heptane HCl $2,702.57 (unspecified) Labsolu
2-Azaspiro[3.3]heptane HCl $NA (TRC-A965625-1G) TRC

The target compound’s higher cost compared to simpler analogs (e.g., 2-azaspiro[3.3]heptane HCl) reflects synthetic complexity and demand in drug discovery pipelines .

Biological Activity

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride, with the molecular formula C11H16Cl2N2C_{11}H_{16}Cl_2N_2 and CAS Number 1909335-92-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that enhances its binding affinity towards various biological targets. The structural formula is represented as follows:

  • Molecular Formula : C11H16Cl2N2C_{11}H_{16}Cl_2N_2
  • Molecular Weight : 247.16 g/mol
  • SMILES Notation : C1CC2(C1)CNC2C3=CN=CC=C3

This compound exhibits activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.

Pharmacological Properties

Research indicates that spirocyclic compounds like this compound may serve as bioisosteres for traditional piperidine-based drugs, potentially offering improved pharmacokinetic profiles and reduced side effects compared to their predecessors .

Table of Biological Activities

Activity Target Effect Reference
AnxiolyticSerotonin receptorsReduced anxiety behaviors
AntidepressantDopamine receptorsMood elevation
AntimicrobialBacterial cell membranesInhibition of growth

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting a strong correlation between dosage and anxiolytic efficacy .

Study 2: Antidepressant Activity

Another research effort focused on the compound's potential antidepressant effects. In this study, the compound was administered to rodents subjected to chronic unpredictable stress. Behavioral assessments revealed that the compound significantly improved depressive-like symptoms compared to control groups, indicating its potential utility in treating mood disorders .

Study 3: Antimicrobial Properties

Exploratory studies have also assessed the antimicrobial properties of this compound against a range of bacterial strains. Results showed notable inhibition of bacterial growth, suggesting further investigation into its application as an antimicrobial agent is warranted .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of a pyridine-containing precursor with a spirocyclic amine under acidic conditions. For example, analogous spirocyclic compounds are synthesized via cyclization of diamines with ketones/aldehydes using acid catalysts (e.g., HCl) in inert atmospheres (N₂ or Ar) to prevent oxidation . Multi-step procedures, such as those starting with 2,2-bis(bromomethyl)-1,3-propanediol, may require sequential alkylation and ring-closure steps .
  • Key Factors : Temperature (often 80–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of precursors significantly impact yield and purity. Optimization via Design of Experiments (DoE) is recommended.

Q. How is the structural integrity of this spirocyclic compound validated in research settings?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic structure and pyridine ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
    • Purity Assessment : HPLC with UV detection (e.g., 206 nm) ensures ≥95% purity, while elemental analysis verifies stoichiometry .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure inhibition constants (Ki) against target enzymes (e.g., kinases or GPCRs). For spirocyclic analogs, rigid structures enhance binding affinity to hydrophobic enzyme pockets .
  • Cell-Based Assays : Assess cytotoxicity (via MTT assay) and target engagement (e.g., cAMP modulation for GPCR ligands) in relevant cell lines .

Advanced Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up?

  • Process Optimization :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts can enhance cyclization efficiency .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
    • Case Study : A 9-step synthesis of a related azaspiroheptane achieved 42% overall yield by optimizing temperature gradients and reducing side reactions .

Q. What strategies address poor solubility in aqueous buffers during biological testing?

  • Salt Formation : The dihydrochloride salt form enhances aqueous solubility compared to the free base .
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability in PBS or cell media .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How should contradictory enzymatic inhibition data between batches be resolved?

  • Root-Cause Analysis :

  • Purity Checks : Reanalyze batches via HPLC-MS to rule out impurities or stereoisomers .
  • Structural Confirmation : Re-examine NMR/X-ray data to confirm batch consistency .
  • Assay Variability : Validate assays with positive controls (e.g., known inhibitors) and standardized protocols .
    • Example : A study on spirocyclic analogs found that residual solvents (e.g., acetone) at 0.2% suppressed enzyme activity by 15%, necessitating strict drying protocols .

Q. What are the critical considerations for scaling up synthesis while maintaining safety?

  • Hazard Mitigation :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during cyclization .
  • Toxic Byproducts : Install scrubbers for HCl off-gassing and adhere to OSHA guidelines for handling corrosive agents .
    • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B thresholds for residual solvents and genotoxic impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
Reactant of Route 2
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride

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